
1,1-Dimethoxy-9-methyldecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethoxy-9-methyldecane is an organic compound with the molecular formula C12H26O2 It is a derivative of decane, featuring two methoxy groups and a methyl group attached to the carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Dimethoxy-9-methyldecane can be synthesized through the reaction of 9-methyldecanol with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the dimethoxy compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dimethoxy-9-methyldecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1,1-Dimethoxy-9-methyldecane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, solvents, and additives.
Mecanismo De Acción
The mechanism of action of 1,1-Dimethoxy-9-methyldecane involves its interaction with specific molecular targets and pathways. The methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. Additionally, the compound’s hydrophobic nature allows it to interact with lipid membranes, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Dimethoxydecane: Similar structure but without the methyl group.
1,1-Dimethoxy-2-methylpropane: A shorter chain analog with similar functional groups.
1,1-Dimethoxy-3-methylbutane: Another analog with a different carbon chain length.
Uniqueness
1,1-Dimethoxy-9-methyldecane is unique due to its specific carbon chain length and the presence of both methoxy and methyl groups. This combination of features imparts distinct chemical and physical properties, making it suitable for specific applications in synthesis and industry.
Propiedades
Número CAS |
90044-27-2 |
|---|---|
Fórmula molecular |
C13H28O2 |
Peso molecular |
216.36 g/mol |
Nombre IUPAC |
1,1-dimethoxy-9-methyldecane |
InChI |
InChI=1S/C13H28O2/c1-12(2)10-8-6-5-7-9-11-13(14-3)15-4/h12-13H,5-11H2,1-4H3 |
Clave InChI |
YRRYPTIBIRYWCO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCCC(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-diyl)dimethanol](/img/structure/B14367677.png)
![3-[(E)-[[amino(methylsulfanyl)methylidene]hydrazinylidene]methyl]-2-hydroxybenzoic acid](/img/structure/B14367683.png)
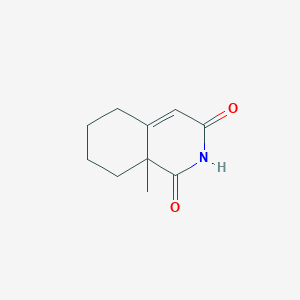
![1-Amino-3-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-benzimidazol-1-ium iodide](/img/structure/B14367697.png)
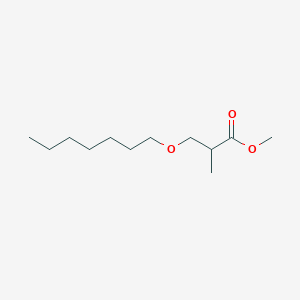
![3-Methyloctahydropyrido[1,2-d][1,4]diazepin-5(2h)-one](/img/structure/B14367720.png)
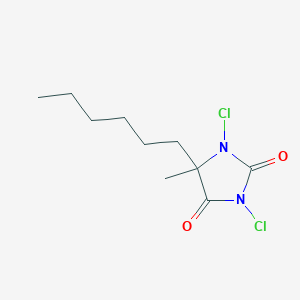
![2-[(Oxan-2-yl)oxy]undecanal](/img/structure/B14367727.png)
![N~2~-Ethyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]glycinamide](/img/structure/B14367732.png)
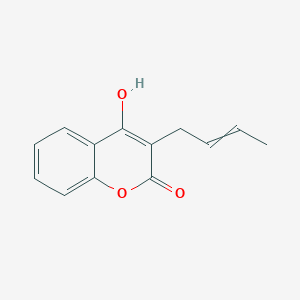

![2-Phenazinamine, 3,5-dihydro-3-[(1-methylethyl)imino]-N,5-diphenyl-](/img/structure/B14367742.png)
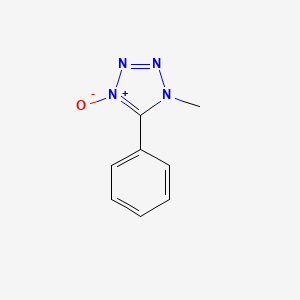
![N-[4-(diethylamino)phenyl]naphthalene-1-sulfonamide](/img/structure/B14367752.png)
